3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide
Description
3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a diazenyl group, and a benzamide moiety
Properties
CAS No. |
355812-08-7 |
|---|---|
Molecular Formula |
C19H14BrN3O |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-bromo-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H14BrN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24) |
InChI Key |
FKCNOUVLOKWEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method includes the bromination of aniline derivatives followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Bromination: The starting material, an aniline derivative, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Diazotization: The brominated aniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a phenylamine derivative under basic conditions to form the final product, 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-N-phenylbenzamide
- N-(4-bromophenyl)-3-methoxybenzamide
- 4-bromo-3-formyl-N-phenylbenzamide
Uniqueness
3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Biological Activity
The compound 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide is a novel azo derivative that has garnered attention for its potential biological activities. Azo compounds, particularly those with heterocyclic structures, have been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide can be described as follows:
- Bromine Substituent : Enhances lipophilicity and may influence biological interactions.
- Azo Group : Known for its role in various biological activities due to its ability to form reactive intermediates.
- Amide Functionality : Typically associated with increased stability and bioavailability.
Mechanisms of Biological Activity
Research indicates that azo compounds can exert their biological effects through several mechanisms:
- Inhibition of TNF-α Production : Compounds similar to 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses .
- Antioxidant Activity : Azo derivatives often display antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Properties : Some azo compounds exhibit antibacterial activity against various strains of bacteria, making them potential candidates for antimicrobial therapies .
In Vitro Studies
Several studies have evaluated the biological activity of azo compounds similar to 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide:
- Antibacterial Activity : In vitro assays demonstrated that azo derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that certain azo compounds inhibited bacterial growth effectively when tested using the agar well diffusion method .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound 1 | E. coli | 15 |
| Azo Compound 2 | S. aureus | 20 |
- TNF-α Inhibition : Azo compounds were tested for their ability to inhibit LPS-induced TNF-α secretion in human promyelocytic cell lines (HL-60). The results indicated that these compounds could significantly reduce TNF-α levels without causing cytotoxicity .
Case Studies
- Inflammatory Disorders : A case study involving the administration of azo derivatives in models of rheumatoid arthritis showed a marked reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in autoimmune diseases .
- Cancer Research : In a study focusing on cancer cell lines, azo derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways associated with survival .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide?
Methodological Answer: The synthesis typically involves coupling a brominated benzoyl chloride derivative with a diazenyl-substituted aniline. Key steps include:
- Acylation: React 3-bromobenzoyl chloride with 4-[(Z)-phenyldiazenyl]aniline in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .
- Diazenyl Group Formation: The (Z)-phenyldiazenyl moiety can be introduced via diazo coupling under acidic conditions (0–5°C) to retain stereoselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .
Critical Parameters:
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the bromine and diazenyl groups. The (Z)-configuration shows distinct coupling constants for adjacent protons (J = 10–12 Hz) .
- X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between benzamide and diazenyl groups). Monoclinic crystal systems (space group P21/c) are common, with unit cell parameters similar to related bromobenzamides (e.g., a = 25.02 Å, b = 5.37 Å, c = 8.13 Å, β = 98.5°) .
- IR Spectroscopy: Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Data Interpretation Tip: Compare experimental bond lengths (e.g., C-Br: 1.89 Å) with DFT-calculated values to validate structural accuracy .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for diazo coupling, identifying energy barriers that influence stereoselectivity .
- Solvent Effects: COSMO-RS simulations model solvent polarity’s impact on reaction yield. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates .
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the amide group and active-site residues .
Case Study: Computational screening reduced experimental trials by 70% in optimizing a related trifluoromethylbenzamide’s synthesis .
Q. How do substituents (e.g., bromine, diazenyl) influence this compound’s biological activity?
Methodological Answer:
- Bromine: Enhances lipophilicity (logP increased by ~0.5 units) and stabilizes halogen bonds with protein targets (e.g., kinases) .
- Diazenyl Group: The (Z)-configuration enables π-π stacking with aromatic residues (e.g., Tyr in enzyme active sites), while the azo bond (-N=N-) may act as a redox-active moiety .
- Structure-Activity Relationship (SAR): Compare IC50 values of analogs (e.g., 3-bromo vs. 3-chloro derivatives) to quantify substituent effects .
Experimental Design: Use enzyme inhibition assays (e.g., fluorescence-based) to correlate structural modifications with activity changes .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
- Variable Analysis: Systematically test parameters (e.g., stoichiometry, solvent purity, catalyst loading). For example, trace moisture (>0.1%) during acylation reduces yields by 20–30% .
- Design of Experiments (DoE): Apply factorial designs to isolate critical factors. A 2^3 factorial design (temperature, solvent, base) identified base concentration as the dominant variable (p < 0.05) in a related benzamide synthesis .
- Reproducibility Checks: Cross-validate results using independent techniques (e.g., HPLC vs. NMR for purity assessment) .
Case Study: Discrepancies in a bromobenzamide’s yield (40–75%) were resolved by standardizing anhydrous conditions .
Q. What are the implications of crystal packing on this compound’s material properties?
Methodological Answer:
- Thermal Stability: Strong intermolecular hydrogen bonds (N-H···O=C) in the crystal lattice correlate with higher melting points (~200–220°C) .
- Photophysical Properties: π-Stacking interactions in the solid state may quench fluorescence, unlike monomeric solutions .
- Mechanical Behavior: Slip planes in the monoclinic lattice influence powder compaction, relevant for pharmaceutical formulation .
Advanced Characterization: Synchrotron XRD and Hirshfeld surface analysis quantify intermolecular interactions (e.g., Br···H contacts contribute 7–9% to crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
